Lipophilicity (XLogP3) Differentiation from Benzenesulfonamide and Hydroxypropyl Analogs
The target compound exhibits a computed XLogP3 of 2.6 [1]. The direct benzenesulfonamide analog (N-[1-(1-benzofuran-2-yl)propan-2-yl]benzenesulfonamide) replaces the pyridine nitrogen with a carbon, reducing polarity; its XLogP3 is predicted to be ~3.0 [2]. Conversely, the hydroxypropyl analog (N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]pyridine-3-sulfonamide, CAS 1448045-79-1) carries an additional hydroxyl group and has a molecular weight of 332.4 g/mol, with a predicted XLogP3 of ~1.9 [3]. The target compound thus occupies an intermediate lipophilicity window optimal for passive membrane permeability while retaining sufficient polarity for aqueous solubility.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | Benzenesulfonamide analog: XLogP3 ≈ 3.0; Hydroxypropyl-pyridine-3-sulfonamide analog: XLogP3 ≈ 1.9 |
| Quantified Difference | ΔXLogP3 = −0.4 (vs. benzenesulfonamide); ΔXLogP3 = +0.7 (vs. hydroxypropyl analog) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release); all values derived from neutral species |
Why This Matters
Lipophilicity governs passive membrane permeability, solubility, and metabolic clearance; an XLogP3 of 2.6 falls within the optimal range (1–4) for oral bioavailability and CNS penetration, making this compound a superior starting point for cell‑based or in‑vivo pharmacology studies compared to overly polar or overly lipophilic analogs.
- [1] PubChem. N-(1-(benzofuran-2-yl)propan-2-yl)pyridine-3-sulfonamide. CID 119104180. XLogP3 = 2.6. View Source
- [2] PubChem Structure Search. N-[1-(1-benzofuran-2-yl)propan-2-yl]benzenesulfonamide – predicted XLogP3 based on structural substitution. View Source
- [3] PubChem. N-(3-(benzofuran-2-yl)-3-hydroxypropyl)pyridine-3-sulfonamide (CAS 1448045-79-1). Molecular weight: 332.4 g/mol; predicted XLogP3 ≈ 1.9. View Source
